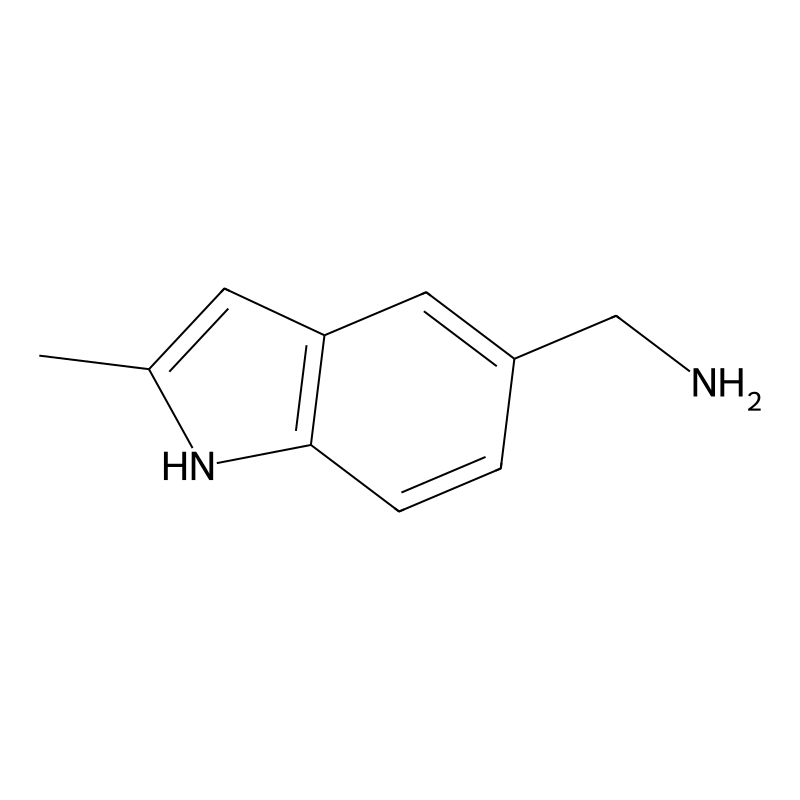

(2-methyl-1H-indol-5-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Medicinal Chemistry:

(2-Methyl-1H-indol-5-yl)methanamine possesses an indole ring, a common structural motif found in many biologically active molecules, including several alkaloids with diverse pharmacological properties []. This structural feature has led researchers to investigate the potential of (2-methyl-1H-indol-5-yl)methanamine as a scaffold for the development of new drugs [].

Studies have shown that modifying the indole ring can lead to compounds with various biological activities, including:

- Antimicrobial activity: Indole-based compounds have been shown to exhibit antibacterial and antifungal properties [].

- Anticancer activity: Some indole derivatives have displayed anticancer properties by targeting different cellular processes involved in cancer development [].

- Central nervous system (CNS) activity: Certain indole alkaloids are known to interact with neurotransmitter receptors in the brain, suggesting potential applications in treating neurological disorders [].

(2-Methyl-1H-indol-5-yl)methanamine is an organic compound characterized by its indole structure, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring. This specific compound features a methyl group at the 2-position and an amine group attached to the methylene carbon, making it a derivative of indole. Its molecular formula is C₁₀H₁₂N₂, and it has gained attention for its potential biological activities and applications in medicinal chemistry .

- Alkylation: The introduction of the methyl group can be achieved through alkylation of indole derivatives.

- Aromatic Substitution: Reactions involving electrophilic aromatic substitution can modify the indole ring.

- Reduction Reactions: The amine functionality can be introduced via reduction processes from corresponding nitro or imine precursors.

These reactions are fundamental in creating various derivatives that may exhibit distinct biological properties.

Research indicates that (2-methyl-1H-indol-5-yl)methanamine and its derivatives exhibit a range of biological activities, including:

- Anticancer Properties: Compounds with indole structures have been investigated for their potential to inhibit cancer cell proliferation.

- Neuroprotective Effects: Some studies suggest that indole derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

- Antimicrobial Activity: The compound has shown promise in antimicrobial assays against various pathogens .

These activities are largely attributed to the indole moiety's ability to interact with biological targets.

Several methods have been developed for synthesizing (2-methyl-1H-indol-5-yl)methanamine, including:

- Direct Amination: Starting from 2-methylindole, direct amination can yield the desired compound.

- Multi-step Synthesis: This method often involves the formation of intermediates through various reactions such as alkylation followed by reductive amination.

- Use of Catalysts: Catalytic methods can enhance yields and selectivity during synthesis, particularly in complex reaction pathways .

(2-Methyl-1H-indol-5-yl)methanamine has several applications in different fields:

- Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for designing new drugs targeting various diseases.

- Chemical Research: It is used as a building block in organic synthesis for creating more complex molecules.

- Material Science: Indole derivatives are explored for their potential use in electronic materials due to their unique electronic properties .

Interaction studies involving (2-methyl-1H-indol-5-yl)methanamine focus on its binding affinity and mechanism of action with various biological targets. These studies typically utilize:

- Molecular Docking: Computational methods to predict how the compound interacts with specific proteins or enzymes.

- In vitro Assays: Laboratory experiments to assess the biological activity and efficacy of the compound against target cells or pathogens.

Such studies are crucial for understanding the therapeutic potential and optimizing the structure for enhanced activity .

(2-Methyl-1H-indol-5-yl)methanamine shares structural similarities with several other compounds, which include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylindole | Methyl group at position 5 | Lacks amine functionality |

| 2-Aminoindole | Amino group at position 2 | Different functional group impacting activity |

| 3-Methylindole | Methyl group at position 3 | Variation in substitution pattern |

| (2,3-Dihydro-1H-indol-5-yl)methanamine | Dihydro form with additional saturation | Potentially different reactivity and stability |

These compounds illustrate variations in substitution patterns that can significantly affect their biological activity and pharmacological properties .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant